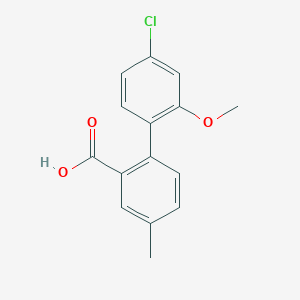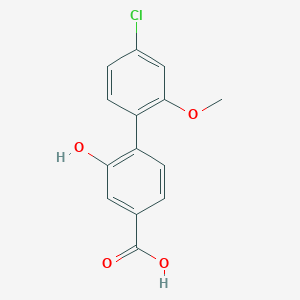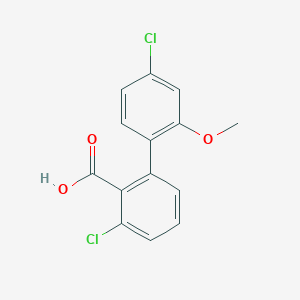
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid, commonly known as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzoic acid or 5-CPCB, is a type of aromatic acid that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 280.5 g/mol and a melting point of 169-171°C. 5-CPCB is a common starting material for synthesizing other compounds, and it has been used in a variety of laboratory experiments and research applications.
科学研究应用
5-CPCB has been used in a variety of scientific research applications. It has been used as a starting material for synthesizing other compounds, such as 5-chloro-3-(4-chloro-2-methoxyphenyl)benzaldehyde and 5-chloro-3-(4-chloro-2-methoxyphenyl)benzamide. It has also been used in the synthesis of a variety of other compounds, such as 4-chloro-2-methoxybenzamide, 4-chloro-2-methoxybenzaldehyde, and 4-chloro-2-methoxybenzaldehyde-3-methylbutyrate. Additionally, 5-CPCB has been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.
作用机制
5-CPCB is a type of aromatic acid that is known to interact with a variety of proteins and enzymes. It has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. 5-CPCB has also been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, which are hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
Biochemical and Physiological Effects
5-CPCB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme prostaglandin synthase, which is involved in the synthesis of prostaglandins, hormones that are involved in a variety of physiological processes. Additionally, 5-CPCB has been found to interact with the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other substances. Finally, 5-CPCB has been found to interact with the enzyme serine protease, which is involved in the breakdown of proteins.
实验室实验的优点和局限性
The use of 5-CPCB in laboratory experiments has a number of advantages and limitations. One advantage of using 5-CPCB is that it is relatively easy to synthesize from a variety of starting materials. Additionally, it is a relatively inexpensive starting material, making it a cost-effective option for a variety of experiments. On the other hand, 5-CPCB can be toxic at high concentrations, and it can be difficult to control the concentration of the compound in experiments. Furthermore, it can be difficult to accurately measure the concentration of the compound in a sample.
未来方向
There are a number of potential future directions for research involving 5-CPCB. One potential direction is to further investigate its biochemical and physiological effects. Additionally, further research could be conducted to investigate its potential applications in the synthesis of pharmaceuticals. Finally, further research could be conducted to investigate its potential uses in the synthesis of other compounds.
合成方法
5-CPCB can be synthesized from a variety of starting materials, including 4-chloro-2-methoxybenzoic acid and chlorine. The acid can also be synthesized from 4-chloro-2-methoxyphenol and chlorine. In both cases, the starting material is reacted with chlorine in an aqueous solution to yield 5-CPCB. The reaction can be carried out at room temperature, and the product can be isolated by filtration and recrystallization.
属性
IUPAC Name |
3-chloro-5-(4-chloro-2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWXDDGFVGPJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691087 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-89-0 |
Source


|
| Record name | 4',5-Dichloro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














